molecular formula C21H15N3O2 B7772294 3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one CAS No. 73861-06-0

3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B7772294
CAS No.: 73861-06-0
M. Wt: 341.4 g/mol
InChI Key: MQMJSASATWYVEJ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted phenyl compounds .

Mechanism of Action

The mechanism of action of 3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . The Schiff base linkage and quinazolinone core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one is unique due to its specific Schiff base linkage and the presence of both phenyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-19-13-7-4-10-16(19)14-22-24-20(15-8-2-1-3-9-15)23-18-12-6-5-11-17(18)21(24)26/h1-14,25H/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJSASATWYVEJ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73861-06-0
Record name NSC204778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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